-Chloro-6-isopropylpyrimidine-2-amine, also known as 2-amino-4-chloro-6-isopropylpyrimidine, is an organic compound with the chemical formula C7H10CIN3. It is a white to slightly yellow crystalline powder that is slightly soluble in water.
-Amino-4-chloro-6-isopropylpyrimidine has been investigated for potential applications in various scientific research fields, including:
4-Chloro-6-isopropylpyrimidin-2-amine is a heterocyclic compound with the molecular formula and a molecular weight of 171.63 g/mol. This compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The unique structure includes a chlorine atom at position 4, an isopropyl group at position 6, and an amino group at position 2. Pyrimidine derivatives like this compound are known for their diverse biological activities and applications in medicinal chemistry, making them significant in both research and industry contexts.
4-Chloro-6-isopropylpyrimidin-2-amine exhibits significant biological activity, particularly in the realms of antimicrobial and antiviral properties. Research indicates that pyrimidine derivatives can inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs. The mechanism of action typically involves interacting with specific molecular targets, potentially leading to altered cellular processes .
The synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine typically involves several steps:
This multi-step synthesis requires careful optimization of reaction conditions to ensure high yields and purity of the final product .
4-Chloro-6-isopropylpyrimidin-2-amine has several applications:
Interaction studies with 4-Chloro-6-isopropylpyrimidin-2-amine have focused on its binding affinity to target proteins. For instance, molecular docking studies suggest that this compound can form stable interactions with key residues within enzyme active sites, indicating its potential as an inhibitor for specific enzymes involved in disease pathways. Such studies help elucidate how modifications to the chemical structure can enhance binding affinity and specificity .
4-Chloro-6-isopropylpyrimidin-2-amine can be compared with several similar pyrimidine derivatives:
Compound Name | Structural Differences | Unique Features |
---|---|---|
4-Chloro-6-methylpyrimidin-2-amine | Methyl group instead of isopropyl | Less lipophilic than its isopropyl counterpart |
4-Chloro-6-ethylpyrimidin-2-amine | Ethyl group at position 6 | Different biological activity profile due to ethyl substitution |
4-Chloro-6-(methoxymethyl)pyrimidin-2-amine | Methoxymethyl group instead of isopropyl | Potentially different solubility and reactivity characteristics |
These compounds share similar chemical properties but differ significantly in their biological activities and applications due to variations in their substituents. The presence of the isopropyl group at position 6 in 4-Chloro-6-isopropylpyrimidin-2-amine enhances its lipophilicity, which may influence its interaction with biological targets .
Irritant